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Introduction
Mitochondria are central to cellular metabolism, and the transport of molecules across their

membranes is a critical regulatory point. DL-Ornithine, a key intermediate in the urea cycle

and a precursor for the synthesis of polyamines, proline, and glutamate, is transported into the

mitochondrial matrix by specific carriers. The primary transporters responsible for ornithine

uptake are the ornithine carriers ORC1 (encoded by the SLC25A15 gene) and ORC2 (encoded

by the SLC25A2 gene).[1][2] Dysfunctional ornithine transport is associated with the rare

metabolic disorder Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome.[3]

These application notes provide detailed protocols for measuring DL-ornithine uptake in

isolated mitochondria, primarily focusing on assays with reconstituted purified ornithine carriers

in liposomes. This in vitro method allows for the precise characterization of the kinetic

properties of ornithine transporters and the screening of potential inhibitors or activators.

Signaling and Transport Pathway
The uptake of ornithine into the mitochondrial matrix is a crucial step in the urea cycle.

Cytosolic ornithine is exchanged for matrix citrulline by the ornithine carrier (ORC1 in the liver).

[4] This antiport mechanism is essential for the continuous operation of the cycle, which

detoxifies ammonia.
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Caption: Ornithine transport across the inner mitochondrial membrane via ORC1/ORC2.

Experimental Workflow for Measuring Ornithine
Uptake
The overall process involves the isolation of mitochondria, purification of the ornithine carrier,

reconstitution of the carrier into liposomes, and finally, the transport assay using radiolabeled

ornithine.
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1. Isolation of Mitochondria
(e.g., from rat liver)

2. Solubilization of Mitochondrial
Proteins (e.g., with Triton X-100)

3. Purification of Ornithine Carrier
(e.g., Hydroxyapatite Chromatography)

4. Reconstitution into Liposomes
(Proteoliposomes)

5. Internal Substrate Loading
(e.g., 20 mM cold Ornithine)

6. Radiolabeled Uptake Assay
(External [14C] or [3H]-Ornithine)

7. Stop Transport & Separate
(e.g., Dowex column)

8. Scintillation Counting & Data Analysis
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Caption: Overall experimental workflow for measuring ornithine uptake.
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Quantitative Data Summary
The following tables summarize the kinetic parameters of mitochondrial ornithine carriers from

various studies. These values are essential for comparative analysis and for designing new

experiments.

Table 1: Kinetic Parameters of Ornithine Carriers

Carrier Source Substrate Km (mM)
Vmax
(mmol/min/
g protein)

Reference

Ornithine

Carrier
Rat Liver

[14C]Ornithin

e
0.16 3.2 [5]

Ornithine

Carrier
Rat Liver Lysine 1.2 - [5]

Ornithine

Carrier
Rat Liver Citrulline 3.6 - [5]

ORC1 Human [3H]Ornithine 0.43 ± 0.04 - [1]

ORC2 Human [3H]Ornithine 0.81 ± 0.07 - [1]

Table 2: Substrate Specificity of Human ORC1 and ORC2
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Substrate (L-
isomers unless
specified)

ORC1 Transport ORC2 Transport Reference

Ornithine Yes Yes [1][2]

Lysine Yes Yes [1][2]

Arginine Yes Yes [1][2]

Citrulline Yes Yes [1][2]

D-Ornithine No Yes [2]

D-Lysine No Yes [2]

L-Histidine No Yes [2]

L-Homoarginine No Yes [2]

Detailed Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is adapted from established methods for isolating functional mitochondria.

Materials:

Rat liver tissue

Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

Homogenization Buffer: Isolation Buffer with 0.5% (w/v) BSA

Dounce homogenizer

Refrigerated centrifuge

Procedure:

Excise the liver from a euthanized rat and place it in ice-cold Isolation Buffer.
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Mince the liver into small pieces and wash with Isolation Buffer to remove excess blood.

Transfer the minced tissue to a Dounce homogenizer with 10 volumes of Homogenization

Buffer.

Homogenize with 5-10 gentle strokes.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to

pellet the mitochondria.

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer.

Repeat the centrifugation at 10,000 x g for 15 minutes.

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer.

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Reconstitution of Purified Ornithine Carrier
into Liposomes
This protocol describes the reconstitution of the purified carrier into artificial lipid vesicles

(proteoliposomes).

Materials:

Purified ornithine carrier

Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin)

Detergent (e.g., Triton X-100)

Bio-Beads or similar hydrophobic resin

Internal Buffer: 20 mM Ornithine, 10 mM HEPES, pH 7.4
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Sonication device

Procedure:

Prepare liposomes by drying the phospholipid mixture under nitrogen gas and resuspending

in the Internal Buffer.

Sonicate the lipid suspension to form small unilamellar vesicles.

Solubilize the purified ornithine carrier with Triton X-100.

Mix the solubilized protein with the prepared liposomes. The protein-to-lipid ratio should be

optimized.

Remove the detergent by incubation with Bio-Beads overnight at 4°C. This allows the protein

to insert into the liposome bilayer.

The resulting proteoliposomes are now loaded with the internal substrate and ready for the

transport assay.

Protocol 3: [14C]-Ornithine Uptake Assay in
Proteoliposomes
This assay measures the rate of radiolabeled ornithine transport into the proteoliposomes.

Materials:

Proteoliposomes loaded with 20 mM cold ornithine

External Buffer: 10 mM HEPES, 100 mM KCl, pH 7.4

[14C]-Ornithine (or [3H]-Ornithine)

Stop Buffer: Ice-cold External Buffer containing a transport inhibitor (e.g., 5 mM mersalyl)

Ion-exchange resin (e.g., Dowex AG 50W-X8) columns

Scintillation fluid and counter
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Procedure:

Equilibrate the proteoliposomes in the External Buffer.

Initiate the transport by adding [14C]-Ornithine to the proteoliposome suspension. The final

concentration of radiolabeled ornithine should be varied for kinetic studies (e.g., 0.02 to 2.0

mM).[1]

Incubate at 25°C for a defined time course (e.g., 0.5, 1, 2, 5, and 10 minutes).

Stop the transport by adding an excess of ice-cold Stop Buffer.

Immediately apply the mixture to a Dowex column to separate the proteoliposomes (which

pass through) from the external, unincorporated [14C]-Ornithine (which binds to the resin).

Collect the eluate containing the proteoliposomes into a scintillation vial.

Add scintillation fluid and measure the radioactivity using a scintillation counter.

Calculate the rate of ornithine uptake and normalize to the amount of protein incorporated

into the liposomes.

Data Analysis and Interpretation
The data obtained from the uptake assay can be used to determine the kinetic parameters of

the ornithine transporter. By measuring the initial rates of uptake at different substrate

concentrations, a Michaelis-Menten plot can be generated. From this, the Km (substrate

concentration at half-maximal velocity) and Vmax (maximal velocity) can be calculated using a

double-reciprocal Lineweaver-Burk plot.

Inhibition studies can be performed by including potential inhibitors in the external buffer during

the uptake assay. The type of inhibition (competitive, non-competitive, or uncompetitive) can be

determined by analyzing the changes in Km and Vmax in the presence of the inhibitor.

Conclusion
The protocols outlined in these application notes provide a robust framework for the

quantitative analysis of DL-ornithine uptake by mitochondrial carriers. By employing these
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methods, researchers can gain valuable insights into the function of these transporters in both

physiological and pathological states, and can effectively screen for compounds that modulate

their activity for therapeutic purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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